4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide
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Overview
Description
4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C18H22N4O2S2 and a molecular weight of 390.52 g/mol . This compound is characterized by the presence of a benzyl group, a sulfamoylphenyl group, and a piperazine ring with a carbothioamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the benzyl group: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the sulfamoylphenyl group: This step involves the reaction of the benzylated piperazine with 4-sulfamoylphenyl isocyanate.
Formation of the carbothioamide group: Finally, the compound is treated with carbon disulfide and an amine to introduce the carbothioamide functional group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or sulfamoylphenyl groups can be replaced by other functional groups using appropriate reagents.
Hydrolysis: The carbothioamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amide or thiol.
Scientific Research Applications
4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide can be compared with other similar compounds, such as:
4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide: This compound has a piperidine ring instead of a piperazine ring, which may result in different chemical and biological properties.
4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide: This compound has a carboxamide group instead of a carbothioamide group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S2/c19-26(23,24)17-8-6-16(7-9-17)20-18(25)22-12-10-21(11-13-22)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,20,25)(H2,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFJOGBEXBLEHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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